molecular formula C12H14F2O B12093037 1-(3,5-Difluorophenyl)cyclohexanol

1-(3,5-Difluorophenyl)cyclohexanol

Cat. No.: B12093037
M. Wt: 212.24 g/mol
InChI Key: WRLFIHJXZDPITP-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)cyclohexanol is an organic compound with the molecular formula C₁₂H₁₄F₂O and a molecular weight of 212.236 g/mol . It is a cyclohexanol derivative where the phenyl ring is substituted with two fluorine atoms at the 3 and 5 positions. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Difluorophenyl)cyclohexanol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Another method involves the preparation of 3,5-difluorophenol, which can be synthesized through a series of steps including the preparation of diazonium salts and their subsequent hydrolysis . The resulting 3,5-difluorophenol can then be used as a starting material for further reactions to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as this compound is primarily used for research purposes. the synthetic routes mentioned above can be scaled up for industrial production if needed.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluorophenyl)cyclohexanol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohols or hydrocarbons.

Scientific Research Applications

1-(3,5-Difluorophenyl)cyclohexanol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)cyclohexanol involves its interaction with specific molecular targets and pathways. For example, it can interact with enzymes such as alcohol dehydrogenase, leading to the formation of different metabolites . The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-Difluorophenyl)cyclohexanol is unique due to the presence of both the cyclohexanol moiety and the 3,5-difluorophenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications.

Properties

Molecular Formula

C12H14F2O

Molecular Weight

212.24 g/mol

IUPAC Name

1-(3,5-difluorophenyl)cyclohexan-1-ol

InChI

InChI=1S/C12H14F2O/c13-10-6-9(7-11(14)8-10)12(15)4-2-1-3-5-12/h6-8,15H,1-5H2

InChI Key

WRLFIHJXZDPITP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC(=CC(=C2)F)F)O

Origin of Product

United States

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